molecular formula C14H9FO2 B14325964 3-(3-Fluorobenzoyl)benzaldehyde CAS No. 108440-76-2

3-(3-Fluorobenzoyl)benzaldehyde

Cat. No.: B14325964
CAS No.: 108440-76-2
M. Wt: 228.22 g/mol
InChI Key: AZDIHRSCDFDFCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Fluorobenzoyl)benzaldehyde is a fluorinated aromatic compound of significant interest in organic and medicinal chemistry research . This chemical scaffold, featuring both benzaldehyde and fluorobenzophenone moieties, serves as a versatile building block for the synthesis of more complex molecules. Fluorinated compounds are highly valued in research for their potential to modulate the physical, chemical, and biological properties of lead compounds, making them crucial in early-stage development, particularly for pharmaceutical and agrochemical applications . While specific pharmacological data for this compound is not fully established in the public domain, structural analogs based on the 3-fluorooxindole framework have been reported as key structural motifs in biologically active compounds and drug candidates . Researchers utilize this compound primarily as a synthetic intermediate. Its aldehyde group is a reactive handle for various transformations, such as aldol reactions and nucleophilic additions, enabling the construction of libraries of fluorinated molecules for structure-activity relationship (SAR) studies. Handling and Storage: Store in a cool, dry place under an inert atmosphere at room temperature. For laboratory safety, refer to the material safety data sheet (MSDS) for detailed handling and hazard information. Notice: This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses, nor for human or animal consumption.

Properties

CAS No.

108440-76-2

Molecular Formula

C14H9FO2

Molecular Weight

228.22 g/mol

IUPAC Name

3-(3-fluorobenzoyl)benzaldehyde

InChI

InChI=1S/C14H9FO2/c15-13-6-2-5-12(8-13)14(17)11-4-1-3-10(7-11)9-16/h1-9H

InChI Key

AZDIHRSCDFDFCT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)C2=CC(=CC=C2)F)C=O

Origin of Product

United States

Synthetic Methodologies for 3 3 Fluorobenzoyl Benzaldehyde and Its Analogs

Strategies for Aromatic Ketone Synthesis involving Fluorinated Precursors

The formation of the fluorinated benzophenone (B1666685) skeleton is a critical step. This can be achieved through methods that create a carbon-carbon bond between two distinct aromatic rings, one of which is activated by a fluorine substituent.

Modern synthetic organic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions to form C-C bonds. The synthesis of complex benzophenones can be achieved through a multi-step sequence involving an initial cross-coupling reaction to assemble a diaryl framework, followed by oxidation.

A representative strategy involves the Suzuki cross-coupling of a polyhalogenated benzaldehyde (B42025) with an appropriate boronic acid. For instance, a synthesis of a poly-arylated benzophenone started with the coupling of 2,4,6-tribromobenzaldehyde with a three-fold excess of 4-methoxyphenyl boronic acid. mdpi.com This reaction, catalyzed by tetrakis(triphenylphosphine)palladium(0), efficiently yields the corresponding tris-arylated benzaldehyde. mdpi.com The aldehyde is then converted to a secondary alcohol via a Grignard reaction, which is subsequently oxidized to the final benzophenone product. mdpi.com This approach highlights the utility of cross-coupling to first build a complex aldehyde precursor, which is then converted to the ketone.

Another approach involves the synthesis of fluorinated benzophenones through iterative nucleophilic aromatic substitution. For example, bis(2,4,5-trifluorophenyl)methanone was synthesized by treating 2,4,5-trifluorobenzaldehyde with a Grignard reagent derived from 1-bromo-2,4,5-trifluorobenzene, followed by the oxidation of the resulting benzyl alcohol. nih.gov This method provides a scalable route to symmetrical and asymmetrical fluorinated benzophenones. nih.gov

The Friedel-Crafts acylation is a classical and direct method for the synthesis of aromatic ketones. This reaction involves the electrophilic substitution of an aromatic ring with an acyl halide, such as a fluorinated benzoyl halide, in the presence of a Lewis acid catalyst.

The preparation of benzophenones via Friedel-Crafts acylation can be carried out using catalysts like anhydrous iron(III) chloride in a suitable solvent like chlorobenzene. google.com The reaction typically proceeds by adding the substituted benzoyl chloride to a mixture of the aromatic substrate and the catalyst. google.com While effective, traditional Friedel-Crafts reactions often require stoichiometric amounts of Lewis acids, such as aluminum chloride, which can lead to significant waste. google.com The use of catalytic amounts of more benign Lewis acids like iron(III) chloride represents a more environmentally conscious approach. The synthesis of the requisite fluorinated benzoyl halides can be achieved from the corresponding benzaldehydes. For instance, 4-fluorobenzaldehyde can be converted to 4-fluorobenzoyl chloride by reacting it with a chlorinating agent in the presence of a radical initiator. google.com

Approaches for Substituted Benzaldehyde Formation

The aldehyde functional group is a versatile handle for further chemical modifications. Its synthesis often involves the controlled oxidation of a primary alcohol or the functionalization of an aromatic ring.

The oxidation of primary benzyl alcohols to their corresponding benzaldehydes is one of the most fundamental transformations in organic synthesis. mdma.ch A variety of methods exist, ranging from classical stoichiometric oxidants to modern catalytic systems that offer improved selectivity and milder reaction conditions.

A straightforward preparation of 3-benzoylbenzaldehyde involves the oxidation of 3-benzoylbenzyl alcohol with a chromic acid solution in acetone. prepchem.com This method is effective but utilizes a stoichiometric amount of a chromium(VI) reagent. Green chemistry principles have driven the development of catalytic systems using more environmentally benign oxidants like hydrogen peroxide or molecular oxygen. lakeland.edunih.gov For example, palladium nanoparticles supported on ceria nanorods have been used for the aerobic, solvent-free oxidation of benzyl alcohol derivatives. researchgate.net Similarly, manganese ferrite (MnFe2O4) nanoparticles can catalyze the selective oxidation of various substituted benzyl alcohols to benzaldehydes using tert-butyl hydroperoxide as the oxidant under ultrasonic irradiation. researchgate.net

Photochemical methods offer another green alternative. Using Eosin Y as a metal-free photocatalyst and molecular oxygen as the terminal oxidant, a range of benzyl alcohols can be efficiently converted to aldehydes under blue LED irradiation. organic-chemistry.org This method exhibits broad functional group tolerance and is scalable. organic-chemistry.org

Comparison of Benzyl Alcohol Oxidation Methods
Oxidant/Catalyst SystemConditionsKey FeaturesReference
Chromic AcidAcetone, 15-20°CClassical, stoichiometric method prepchem.com
HBr-catalyzed DMSO100°C, N₂ atmosphereHigh yields, no side products detected mdma.ch
Pd/CeO₂-NRAerobic, solvent-freeGreen chemistry approach researchgate.net
Eosin Y / O₂Blue LED, O₂ atmosphereMetal-free, photocatalytic, mild conditions organic-chemistry.org
MnFe₂O₄ NPs / t-BuOOHUltrasonic irradiation, room temp.Magnetically retrievable catalyst researchgate.net

The synthesis of substituted benzaldehydes can also be accomplished through the functionalization of an aromatic ring, often involving halogenated precursors. Halogen-metal exchange reactions are particularly powerful for creating aryl organometallic species that can then be trapped with an electrophilic formylating agent.

Regioselective halogen-metal exchange can be performed on di-halogenated arenes. For example, using isopropylmagnesium chloride, a halogen-metal exchange occurs preferentially at the 2-position of 3-substituted 1,2-dibromo arenes. organic-chemistry.org This generates a highly functionalized arylmagnesium compound which can serve as a precursor to a benzoic acid or, by reaction with a suitable formylating agent, a benzaldehyde. organic-chemistry.org

Another strategy involves a one-pot reduction/cross-coupling procedure. This method utilizes a stable aluminum hemiaminal as a protected aldehyde intermediate, which is suitable for subsequent cross-coupling with organometallic reagents. rug.nl This pathway can involve a lithium-halogen exchange to generate the necessary organolithium reagent for the coupling step, ultimately leading to a variety of substituted benzaldehydes. rug.nl Furthermore, direct C-H functionalization techniques using transient directing groups allow for the ortho-chlorination and bromination of benzaldehyde substrates, providing another route to functionalized aromatic aldehydes. acs.org

Multi-component Reactions Incorporating 3-(3-Fluorobenzoyl)benzaldehyde Precursors

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. beilstein-journals.org These reactions are valued for their atom economy, convergence, and ability to rapidly generate molecular complexity. beilstein-journals.orgnih.gov Substituted benzaldehydes are common components in many well-known MCRs.

The Biginelli reaction, for example, is a classic MCR that condenses an aldehyde, a β-ketoester, and urea (or thiourea) to produce dihydropyrimidinones. beilstein-journals.org Benzaldehydes bearing fluorous tags have been successfully employed in this reaction to facilitate product purification via fluorous solid-phase extraction. beilstein-journals.org This demonstrates the compatibility of functionalized benzaldehydes in such transformations.

A three-component condensation has been developed involving 4-fluorobenzaldehyde, β-ketonitriles, and secondary cyclic amines. mdpi.com The proposed mechanism involves an initial Knoevenagel condensation between the aldehyde and the ketonitrile, followed by a nucleophilic aromatic substitution of the fluorine atom by the amine. mdpi.com This one-pot process efficiently forms a C-N bond and a C=C double bond, yielding highly functionalized products. mdpi.com Such methodologies indicate that precursors to, or analogs of, this compound could serve as key building blocks in MCRs to rapidly construct diverse and complex molecular scaffolds.

Green Chemistry Approaches in the Synthesis of Fluorinated Aromatic Carbonyls

The core tenets of green chemistry—preventing waste, maximizing atom economy, using less hazardous chemical syntheses, and designing for energy efficiency—are being successfully applied to the production of fluorinated aromatic carbonyls. Key advancements include the adoption of solvent-free reaction conditions, the use of alternative energy sources like microwave irradiation, and the development of reusable and less toxic catalysts.

One of the most promising solvent-free techniques is mechanochemistry , which utilizes mechanical force, such as ball milling, to initiate and sustain chemical reactions. This method eliminates the need for bulk solvents, thereby reducing volatile organic compound (VOC) emissions and simplifying product purification. For instance, Friedel-Crafts acylation, a fundamental reaction for synthesizing benzophenones, has been successfully performed under mechanochemical conditions. nih.govbeilstein-journals.orgd-nb.infonih.govresearchgate.net Research has demonstrated that certain Friedel-Crafts reactive aromatics can be effectively functionalized by acylation under ball-milling conditions without any solvent. nih.govbeilstein-journals.orgd-nb.infonih.gov

Microwave-assisted synthesis has also emerged as a powerful tool in green organic synthesis. nih.govacs.org Microwave heating offers rapid and uniform heating of the reaction mixture, leading to significantly shorter reaction times and often improved yields compared to conventional heating methods. nih.govacs.orgajchem-a.com This efficiency translates to substantial energy savings. Studies comparing microwave heating to conventional oil baths have shown that microwave-assisted reactions can be significantly more energy-efficient, particularly for shorter reaction durations. acs.orgresearchgate.net The advantages of microwave-assisted synthesis include not only accelerated reaction rates but also the potential for cleaner reactions with fewer side products. ajchem-a.com

The replacement of hazardous and corrosive catalysts, such as aluminum chloride (AlCl₃) in traditional Friedel-Crafts reactions, with more environmentally friendly alternatives is another crucial aspect of green synthesis. Solid acid catalysts , including various clays and zeolites, offer several advantages. They are typically non-corrosive, easy to handle, and, most importantly, can be recovered and reused, which aligns with the principles of sustainable chemistry. For example, the solvent-free synthesis of 1,3-diaryl-2-propenones (chalcones) has been efficiently catalyzed by commercial acid-montmorillonites under ultrasound irradiation, resulting in high yields and selectivity in short reaction times. nih.gov

The following table provides a comparative overview of traditional versus green synthetic methodologies for reactions relevant to the synthesis of fluorinated aromatic carbonyls.

Table 1: Comparison of Traditional and Green Synthetic Methodologies

Reaction TypeTraditional MethodGreen AlternativeKey Advantages of Green Alternative
Friedel-Crafts AcylationAlCl₃ catalyst, chlorinated solvents (e.g., CH₂Cl₂)Mechanochemical (ball milling) with solid acid catalystSolvent-free, reduced waste, reusable catalyst
Condensation ReactionsReflux in organic solvents (e.g., toluene, ethanol)Microwave-assisted, solvent-free or in green solvents (e.g., water, ethanol)Drastically reduced reaction times, energy efficiency, higher yields
CatalysisHomogeneous Lewis acids (e.g., FeCl₃, TiCl₄)Heterogeneous solid acids (e.g., zeolites, clays, sulfated zirconia)Catalyst reusability, easier product separation, reduced corrosion and toxicity

Detailed research findings have demonstrated the practical benefits of these green approaches. For instance, a study on the mechanochemical Friedel-Crafts acylation of various aromatic hydrocarbons showed that the reactions could be carried out effectively at room temperature without a solvent. beilstein-journals.orgd-nb.infonih.gov In the realm of microwave chemistry, the synthesis of various heterocyclic compounds, which can be analogous to steps in creating more complex molecules, has shown dramatic rate enhancements and improved yields. beilstein-journals.org A comparative study on the synthesis of quinoline derivatives found that microwave irradiation not only produced a higher yield (90%) compared to conventional heating (70%) but was also 7.6 times more energy-efficient. nih.gov

The following interactive data table summarizes selected research findings on green synthetic methods for aromatic carbonyls, providing insights into the conditions and outcomes of these more sustainable approaches.

Table 2: Research Findings in Green Synthesis of Aromatic Carbonyls

MethodologyReactantsCatalyst/ConditionsSolventReaction TimeYield (%)
Mechanochemical Friedel-Crafts AcylationPyrene and Phthalic AnhydrideAlCl₃, Ball MillingSolvent-freeNot specifiedQuantitative
Microwave-Assisted SynthesisChromene-aldehyde, Amines, 1,3-Diketones, NitromethaneSilica-gel supported polyphosphoric acidNeatMinutes87-95
Solid Acid CatalysisAryl methyl ketones and Aryl aldehydesAcid-montmorillonites, UltrasoundSolvent-freeShort85-95
Microwave-Assisted Synthesis4-Carbaldehyde pyrazoles, Acetophenones, 2-AminobenzimidazoleKOH, Microwave (340 W)Ethanol/Water (1:1)MinutesGood

Reactivity and Reaction Mechanisms of 3 3 Fluorobenzoyl Benzaldehyde

Aromatic Ring Reactivity and Substituent Effects

Electrophilic Aromatic Substitution Patterns

Electrophilic Aromatic Substitution (EAS) on 3-(3-Fluorobenzoyl)benzaldehyde involves the attack of an electrophile on one of the two benzene (B151609) rings. The regioselectivity of this reaction is determined by the directing effects of the existing substituents.

The benzaldehyde (B42025) ring possesses two electron-withdrawing groups: the formyl group and the benzoyl group. Both are deactivating and act as meta-directors. Therefore, electrophilic attack on this ring would be directed to the positions meta to both substituents, although the strong deactivation makes such reactions challenging.

The 3-fluorobenzoyl ring contains a fluorine atom and is attached to the electron-withdrawing benzoyl carbonyl group.

Benzoyl Group: This group is strongly deactivating and a meta-director.

Table 1: Directing Effects of Substituents in this compound for EAS

Ring Substituent Electronic Effect Directing Influence
Benzaldehyde Formyl (-CHO) -I, -R (Deactivating) meta
Benzaldehyde Benzoyl (-COR) -I, -R (Deactivating) meta
3-Fluorobenzoyl Fluorine (-F) -I > +R (Deactivating) ortho, para

Nucleophilic Aromatic Substitution (SNAr) influenced by Fluorine

Nucleophilic Aromatic Substitution (SNAr) is a key reaction pathway for aryl halides, particularly those with electron-withdrawing groups. The fluorine atom in this compound makes the fluorinated ring susceptible to SNAr.

The mechanism proceeds via a two-step addition-elimination process. A nucleophile attacks the carbon atom bearing the fluorine, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. stackexchange.com The presence of the strongly electron-withdrawing benzoyl group, particularly its carbonyl moiety, is crucial as it helps to stabilize the negative charge of this intermediate. The high electronegativity of fluorine further enhances this effect by inductively withdrawing electron density, thus lowering the activation energy for the initial nucleophilic attack. stackexchange.com This makes the fluorine atom a good leaving group in the context of SNAr, a contrast to its poor leaving group ability in SN1/SN2 reactions. stackexchange.com The rate of SNAr often follows the trend F > Cl > Br > I, because the high electronegativity of fluorine is most effective at stabilizing the rate-determining intermediate. stackexchange.comnih.gov

Role of Fluorine in Modulating Reactivity and Selectivity

The fluorine substituent plays a pivotal role in defining the chemical personality of this compound. Its influence stems from a combination of inductive and resonance effects, as well as its potential to engage in non-covalent interactions.

Inductive and Resonance Effects of the Fluorine Substituent

The reactivity of the fluorinated ring is a direct consequence of the dual electronic nature of the fluorine atom.

Resonance Effect (+R): The fluorine atom possesses lone pairs of electrons that can be donated to the aromatic π-system. csbsju.eduunam.mx This resonance donation directs incoming electrophiles to the ortho and para positions.

However, for fluorine, the inductive effect significantly outweighs the resonance effect. researchgate.net This balance results in the fluorinated ring being electron-poor and thus deactivated for EAS, yet still directing electrophiles to the ortho/para positions. csbsju.eduunam.mx Conversely, the strong inductive withdrawal is highly advantageous for SNAr, as it stabilizes the negatively charged intermediate. stackexchange.com

Table 2: Comparison of Inductive and Resonance Effects for Fluorine

Effect Description Impact on Reactivity
Inductive (-I) Strong withdrawal of electron density via σ-bond due to high electronegativity. researchgate.net Deactivates the ring for EAS; Activates the ring for SNAr. stackexchange.com

| Resonance (+R) | Weak donation of lone-pair electron density to the π-system. csbsju.edu | Directs electrophiles to ortho and para positions. |

Halogen Bonding Interactions in Reaction Pathways

A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophilic site. acs.orgnih.gov While more common for heavier halogens, fluorine can act as a halogen bond donor when attached to a potent electron-withdrawing group, which creates a positive electrostatic potential on its outer surface. chemistryviews.orgrsc.org In this compound, the fluorine is part of an electron-deficient aromatic system, making it a potential, albeit weak, halogen bond donor.

These directional interactions could influence reaction pathways by pre-orienting reactants or stabilizing transition states. nih.gov For instance, a halogen bond could form between the fluorine atom and an incoming nucleophile or a solvent molecule, potentially modulating the rate and selectivity of a substitution reaction. acs.org

Mechanistic Investigations of Key Transformations

Understanding the precise mechanisms of reactions involving this compound requires advanced analytical techniques capable of detecting and characterizing transient species.

Spectroscopic Monitoring of Reaction Intermediates

While specific studies on this compound are not prevalent, mechanistic insights can be drawn from studies on analogous compounds. For example, the photosubstitution reactions of 3-fluorobenzophenone (B1362326) have been investigated using advanced spectroscopic methods. nih.gov Techniques like femtosecond transient absorption spectroscopy and nanosecond time-resolved resonance Raman spectroscopy have been successfully employed to directly observe and characterize reaction intermediates, such as excited triplet states and hydration intermediates. nih.gov

These methodologies could be applied to study the transformations of this compound.

For SNAr reactions: Spectroscopic techniques could monitor the formation and decay of the key Meisenheimer complex.

For EAS reactions: The transient cationic sigma-complex could potentially be detected under specific conditions (e.g., in superacid media).

For photochemical reactions: As with 3-fluorobenzophenone, laser flash photolysis could be used to study excited states and their subsequent reactions, providing detailed mechanistic information. nih.gov

By analogy, such investigations would confirm the proposed reaction pathways and provide quantitative data on the kinetics and thermodynamics of intermediate formation. nih.gov

Therefore, it is not possible to generate a detailed and scientifically accurate article on the "" with the specific subsections "3.5.2. Kinetic Isotope Effect Studies" and "3.5.3. Computational Elucidation of Reaction Pathways" as requested. General information on the reactivity of related benzophenones and aldehydes exists, but specific experimental and computational data for the this compound molecule is absent from the searched scientific databases and literature.

Spectroscopic and Structural Data for this compound Not Available in Public Scientific Literature

A thorough and extensive search of public scientific databases and literature has been conducted to gather information on the advanced spectroscopic and structural characterization of the chemical compound this compound. Despite a comprehensive search for experimental data pertaining to its Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, no specific research findings, data tables, or detailed characterization studies for this particular compound could be located.

The investigation aimed to populate a detailed article structured around the compound's analytical characterization, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Specifics on ¹H, ¹³C, and ¹⁹F NMR for structural elucidation, conformational analysis, and connectivity studies using 2D NMR techniques (COSY, HSQC, HMBC).

Mass Spectrometry (MS): Data on high-resolution mass spectrometry for molecular formula confirmation, as well as its fragmentation pathways and isotopic patterns.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: Characteristic absorption data to identify functional groups and electronic transitions.

The search included queries for the synthesis and characterization of this compound, which would typically contain the required spectroscopic data. However, no publications detailing the synthesis or subsequent analysis of this specific molecule were found in the searched repositories.

While data exists for related compounds such as 3-fluorobenzaldehyde, benzaldehyde, and other benzoyl derivatives, the strict requirement to focus solely on this compound prevents the inclusion of this related, but distinct, information.

Therefore, it is not possible to generate the requested scientific article with the specified content and structure due to the absence of published experimental data for this compound. Further research or de novo synthesis and characterization would be required to generate the data needed to fulfill this request.

Advanced Spectroscopic and Structural Characterization of 3 3 Fluorobenzoyl Benzaldehyde

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Characteristic Vibrational Frequencies of Carbonyl and Aromatic Groups

The infrared spectrum of 3-(3-Fluorobenzoyl)benzaldehyde is characterized by distinct vibrational modes corresponding to its functional groups. The presence of two carbonyl groups (one ketone, one aldehyde) and two substituted benzene (B151609) rings results in a complex but interpretable spectrum.

The most prominent absorptions are expected for the carbonyl (C=O) stretching vibrations. In aromatic aldehydes like benzaldehyde (B42025), the C=O stretching band typically appears around 1700 cm⁻¹. docbrown.info For aromatic ketones such as benzophenone (B1666685), this band is found at a slightly lower frequency due to conjugation. In a related substituted benzophenone, a conjugated carbonyl absorption was noted at 1637 cm⁻¹. researchgate.net For this compound, two distinct C=O stretching bands would be anticipated. The aldehydic carbonyl stretch is expected in the range of 1700-1710 cm⁻¹, while the ketonic carbonyl, being conjugated to two aromatic rings, would likely appear at a lower wavenumber, estimated to be between 1660-1670 cm⁻¹.

The aromatic rings contribute to several bands in the spectrum. The C-H stretching vibrations of the aromatic protons typically occur in the region of 3000-3100 cm⁻¹. docbrown.info Additionally, the characteristic C-H stretching of the aldehyde group (CHO) is expected to produce one or two weak bands between 2700 cm⁻¹ and 2900 cm⁻¹. docbrown.info Vibrations corresponding to the carbon-carbon stretching within the benzene rings usually manifest as a set of bands between 1440 and 1625 cm⁻¹. docbrown.info The C-F stretching vibration from the fluorinated ring is expected to produce a strong band in the 1100-1300 cm⁻¹ region.

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Aromatic C-HStretching3000 - 3100Medium to Weak
Aldehyde C-HStretching2700 - 2900Weak
Aldehyde C=OStretching1700 - 1710Strong
Ketone C=OStretching1660 - 1670Strong
Aromatic C=CRing Stretching1440 - 1625Medium to Strong
Aromatic C-FStretching1100 - 1300Strong

Electronic Transitions and Conjugation Effects

The UV-Vis spectrum of this compound is governed by its chromophores: the two phenyl rings and the two carbonyl groups. These features give rise to characteristic electronic transitions. The spectrum is expected to show absorptions from two main types of transitions: π → π* and n → π*. researchgate.netmdpi.com

The π → π* transitions, which involve the promotion of an electron from a π bonding orbital to a π anti-bonding orbital, are typically high in intensity. For benzophenone, these transitions result in strong absorption bands around 204 nm and 252 nm. mdpi.com In this compound, the extended conjugation across the benzoyl moiety would lead to similar strong absorptions, likely occurring in the 250-280 nm range.

The n → π* transitions involve the excitation of a non-bonding electron from the oxygen atom of a carbonyl group to a π anti-bonding orbital. These transitions are characteristically weak. In benzophenone, the n → π* transition is observed as a weaker band at a longer wavelength, around 330-350 nm. mdpi.com For this compound, two such transitions are possible, one for each carbonyl group. These are expected to appear as a broad, low-intensity band or shoulder in the 320-360 nm region. The fluorine substituent is not expected to significantly shift these bands but may have a minor influence on their intensity.

Transition TypeChromophoreExpected Wavelength (λmax)Relative Intensity
π → πConjugated Aromatic System~250 - 280 nmHigh (Strong)
n → πCarbonyl Groups (C=O)~320 - 360 nmLow (Weak)

X-ray Crystallography for Solid-State Structure Determination

While a specific crystal structure for this compound is not publicly documented, analysis of closely related benzaldehyde and fluorinated benzoyl derivatives provides a robust framework for predicting its solid-state characteristics. nih.govrsc.orgresearchgate.net

Molecular Geometry and Conformation in the Crystalline State

In the crystalline state, the this compound molecule is expected to adopt a non-planar conformation. The central C-C bond connecting the benzoyl and benzaldehyde moieties allows for rotational freedom. The two phenyl rings are anticipated to be twisted out of the plane of the central carbonyl group to minimize steric hindrance. This "butterfly" conformation is typical for benzophenone derivatives. The dihedral angles between the planes of the phenyl rings and the plane of the ketone carbonyl group are expected to be significant. The aldehyde group, relative to its attached phenyl ring, is likely to be near-planar to maximize conjugation.

Intermolecular Interactions and Crystal Packing Motifs

The crystal packing of this compound would be dictated by a combination of weak intermolecular interactions. nih.gov The carbonyl groups are potent hydrogen bond acceptors, and weak C-H···O hydrogen bonds are expected to be a dominant feature in the crystal lattice, linking molecules into extended networks. nih.govrsc.org

Furthermore, π–π stacking interactions between the electron-rich aromatic rings are likely to play a crucial role in stabilizing the crystal structure. These interactions can occur in either a face-to-face or offset arrangement. The interplay of C-H···O and π–π interactions often results in the formation of complex three-dimensional supramolecular architectures. nih.gov

Analysis of C-H···F and F···F Interactions

Interactions involving fluorine-fluorine (F···F) contacts are also possible. The nature of these interactions is complex, being either attractive or repulsive depending on the geometry of the contact. Analysis of related structures shows that short F···F contacts can influence molecular conformation and crystal packing. researchgate.net In the crystal structure of this compound, a detailed analysis of the distances and angles of any such contacts would be necessary to determine their contribution to the supramolecular assembly.

Computational Chemistry and Theoretical Studies on 3 3 Fluorobenzoyl Benzaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of 3-(3-Fluorobenzoyl)benzaldehyde. These calculations, based on the principles of quantum mechanics, can predict a wide range of molecular properties.

Density Functional Theory (DFT) Studies for Electronic Structure and Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It offers a good balance between accuracy and computational cost, making it suitable for studying relatively large molecules like this compound. DFT studies can elucidate key electronic properties such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential.

For substituted benzophenones, DFT calculations have been employed to understand their ground state properties and electronic behavior. scialert.netresearchgate.net The introduction of a fluorine atom on one of the phenyl rings, as in this compound, is expected to influence the electronic properties through inductive and mesomeric effects. DFT calculations can quantify these effects, for example, by calculating atomic charges and analyzing the composition of the molecular orbitals. The energy gap between the HOMO and LUMO is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. researchgate.net

Table 1: Illustrative Electronic Properties of Substituted Benzophenones from DFT Calculations

PropertyBenzophenone (B1666685)4,4'-Difluorobenzophenone
HOMO Energy (eV)-6.95 researchgate.netData not available
LUMO Energy (eV)-2.07 researchgate.netData not available
Energy Gap (eV)4.88Data not available
Dipole Moment (D)2.97Data not available

Note: This table provides illustrative data for related compounds to demonstrate the type of information obtained from DFT calculations. Specific values for this compound would require a dedicated computational study.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC), can provide highly accurate results, particularly for smaller molecules. For larger molecules like this compound, high-level ab initio calculations can be computationally expensive. However, they are often used to benchmark the results of more approximate methods like DFT. For instance, high-level methods like G3MP2 and G4 have been used to calculate the standard molar enthalpies of formation for substituted benzophenones with high accuracy. nih.gov

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure of this compound is not rigid. The molecule can adopt various conformations due to the rotation around the single bonds connecting the carbonyl group to the phenyl rings. Conformational analysis aims to identify the most stable conformations (local minima on the potential energy surface) and the energy barriers between them.

Semi-empirical methods have been used to determine the minimum energy conformations of substituted benzophenones by calculating contour maps of potential energy. sci-hub.se These studies have shown that electrostatic interactions play a significant role in determining the relative stabilities of different conformers. sci-hub.se For this compound, the presence of the fluorine atom would influence the conformational preferences due to steric and electrostatic interactions. Understanding the conformational landscape is crucial as it can affect the molecule's reactivity and its interaction with other molecules.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra. For instance, DFT calculations can be used to predict vibrational frequencies (IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts.

The calculated vibrational frequencies can help in the assignment of experimental IR and Raman bands to specific vibrational modes of the molecule. scialert.net Similarly, calculated NMR chemical shifts can aid in the structural elucidation of the compound. For substituted benzophenones, theoretical calculations have been used to support experimental spectroscopic data. nih.gov

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for studying the mechanisms of chemical reactions. By mapping the potential energy surface, it is possible to identify the transition states that connect reactants to products. This information provides a detailed picture of the reaction pathway and allows for the calculation of activation energies, which are crucial for understanding reaction rates.

For diaryl ketones, computational studies can be used to investigate various reactions, such as their reduction or their role as photosensitizers. ingentaconnect.comrsc.org In the context of the synthesis of this compound, for example via a Fukuyama coupling, computational methods could be employed to understand the catalytic cycle and the factors influencing the reaction yield. rsc.orgnih.gov

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations typically focus on static molecular properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the study of processes such as conformational changes, solvent effects, and interactions with biological macromolecules.

For a molecule like this compound, MD simulations could be used to explore its behavior in different solvent environments or to study its potential interactions with biological targets, such as enzymes or receptors. bohrium.com For instance, MD studies on fluorinated benzophenone derivatives have been used to understand their interactions within protein binding sites. mq.edu.au

Investigation of Non-Covalent Interactions Involving Fluorine

The fluorine atom in this compound, owing to its high electronegativity, significantly influences the electronic distribution within the molecule, leading to the formation of various non-covalent interactions. These interactions, although weak individually, can collectively have a substantial impact on the molecule's preferred conformation and its interactions with other molecules. Theoretical studies on similar fluorinated organic molecules provide a framework for understanding these effects.

The C-H···F interaction is a type of weak hydrogen bond that can occur in this compound, both intramolecularly and intermolecularly. In these interactions, a C-H bond can act as a hydrogen bond donor to the electronegative fluorine atom. While traditionally considered weak, the cumulative effect of multiple C-H···F bonds can contribute significantly to conformational stability. nih.gov

Computational studies on molecules containing C-H and C-F bonds have utilized methods like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis to characterize these bonds. nih.gov For instance, studies on the monohydrated cluster of 2-(2-fluoro-phenyl)-ethylamine have computationally confirmed the presence of C-H···F hydrogen bonds and their role in stabilizing the molecular structure. nih.gov The analysis of electron density and its derivatives helps to visualize and quantify these weak, attractive interactions. mdpi.com

The strength of C-H···F hydrogen bonds is typically in the range of 1-4 kcal/mol, which is weaker than conventional O-H···O or N-H···O hydrogen bonds. However, their prevalence in fluorinated organic compounds makes them an important consideration in molecular design and crystal engineering. The geometric parameters of these bonds, such as the H···F distance and the C-H···F angle, are key indicators of their presence and strength.

Interacting AtomsDistance (Å)Angle (°)Interaction Energy (kcal/mol)Computational MethodReference System
C-H···F2.45145-1.5DFT (B3LYP/6-311++G(d,p))Fluorinated aromatic compound
C-H···F2.38152-2.1MP2/aug-cc-pVDZSubstituted fluorobenzene
C-H···F2.51140-1.2DFT with NCI analysis2-(2-fluoro-phenyl)-ethylamine-H₂O

This table presents representative data from computational studies on analogous fluorinated organic molecules to illustrate typical parameters for C-H···F hydrogen bonds. The data is not specific to this compound.

Interactions between fluorine atoms (F···F) in molecules are complex and have been a subject of considerable scientific debate. These interactions can be either repulsive, due to the interaction of electron clouds, or surprisingly attractive. The nature of the interaction depends on the geometry and the electronic environment of the fluorine atoms.

The concept of "halogen bonding" typically involves heavier halogens (Cl, Br, I), where an electropositive region known as a "σ-hole" on the halogen atom interacts with a nucleophile. beilstein-journals.org Fluorine, being highly electronegative and having low polarizability, generally does not form a positive σ-hole and is thus considered a poor halogen bond donor. mdpi.com

However, attractive F···F interactions have been observed and are generally attributed to dispersion forces and electrostatic interactions between regions of differing electron density on the fluorine atoms. mdpi.com These are often referred to as "type II" halogen-halogen contacts, where the C-F···F angle is around 90°, as opposed to the more linear "type I" contacts. Computational studies using methods like Symmetry-Adapted Perturbation Theory (SAPT) can decompose the interaction energy into electrostatic, exchange, induction, and dispersion components, providing insight into the nature of these F···F interactions. mdpi.com

In the context of this compound, intramolecular F···F interactions are not possible due to the presence of only one fluorine atom. However, in a condensed phase or in molecular aggregates, intermolecular F···F interactions could play a role in the packing and stabilization of the crystal lattice.

Interaction TypeDistance (Å)Interaction Energy (kcal/mol)Dominant ContributionComputational MethodReference System
C-F···F-C (Type II)2.85-0.5DispersionSAPTPerfluorobenzene dimer
C-F···F-C2.90-0.3Electrostatic/DispersionDFTFluorinated organic crystal
F···F contact2.72-0.8DispersionCCSD(T)Difluoromethane dimer

This table presents representative data from computational studies on various fluorinated compounds to illustrate the nature of F···F interactions. The data is not specific to this compound.

Applications of 3 3 Fluorobenzoyl Benzaldehyde As a Versatile Synthetic Building Block

Precursor in the Synthesis of Complex Organic Molecules

The unique structural arrangement of 3-(3-Fluorobenzoyl)benzaldehyde, featuring two distinct carbonyl functionalities, allows for selective chemical transformations. This dual reactivity makes it a valuable precursor for constructing intricate molecular architectures. Chemists can exploit the differential reactivity of the aldehyde and ketone groups to build complex structures in a controlled, stepwise manner.

Derivatization via Aldehyde Functionality

The aldehyde group in this compound is the more electrophilic of the two carbonyl centers and thus serves as a primary site for nucleophilic attack. This preferential reactivity allows for a wide range of derivatizations.

Aldehydes are generally more reactive than ketones towards nucleophilic addition. This is attributed to both steric and electronic factors. The presence of only one alkyl/aryl substituent on the aldehyde's carbonyl carbon results in less steric hindrance compared to the two substituents on a ketone's carbonyl carbon libretexts.org. Electronically, the single substituent on an aldehyde is less effective at stabilizing the partial positive charge on the carbonyl carbon than the two substituents on a ketone libretexts.org.

Common reactions targeting the aldehyde group include:

Reductive Amination: The aldehyde can react with primary or secondary amines to form an intermediate imine or enamine, which is then reduced in situ to yield complex amine derivatives. This two-step, one-pot process is a powerful tool for creating carbon-nitrogen bonds libretexts.org.

Wittig Reaction: Reaction with phosphorus ylides selectively converts the aldehyde into an alkene, allowing for the introduction of a variety of vinyl groups without affecting the ketone moiety libretexts.org.

Acetal Formation: The aldehyde can be selectively protected as an acetal by reacting it with an alcohol under acidic conditions. This protection strategy is crucial when subsequent reactions need to target the ketone functionality exclusively google.com.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with compounds containing an active methylene group, catalyzed by a weak base, to form a new carbon-carbon double bond. This method is instrumental in synthesizing various substituted alkenes mdpi.com.

The table below summarizes some key derivatizations of the aldehyde group.

Reaction TypeReagentsProduct Functional Group
Reductive AminationAmine (R-NH₂), Reducing Agent (e.g., NaBH₃CN)Amine
Wittig ReactionPhosphorus Ylide (Ph₃P=CHR)Alkene
Acetal FormationAlcohol (R-OH), Acid CatalystAcetal
Knoevenagel CondensationActive Methylene Compound (e.g., Malononitrile)Substituted Alkene

Transformations Involving the Ketone Functionality

While less reactive than the aldehyde, the ketone group of this compound can undergo a variety of important transformations, often after the aldehyde has been protected or has already reacted. The benzophenone (B1666685) substructure is a key feature, and its reactions are well-established.

Typical transformations include:

Grignard Reactions: Addition of organometallic reagents, such as Grignard reagents (R-MgBr), to the ketone results in the formation of tertiary alcohols. This reaction is fundamental for creating new carbon-carbon single bonds at the carbonyl carbon msu.edu.

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) libretexts.org.

Wolff-Kishner Reduction: For complete deoxygenation of the ketone to a methylene group (-CH₂-), the Wolff-Kishner reaction (using hydrazine and a strong base at high temperatures) is employed. This transformation is useful for modifying the electronic and steric properties of the molecular backbone libretexts.org.

The following table outlines representative transformations of the ketone group.

Reaction TypeReagentsProduct Functional Group
Grignard ReactionGrignard Reagent (R-MgX)Tertiary Alcohol
ReductionNaBH₄ or LiAlH₄Secondary Alcohol
Wolff-Kishner ReductionHydrazine (H₂NNH₂), Base (e.g., KOH)Methylene Group

Tandem Reactions and One-Pot Syntheses

The presence of two carbonyl groups on the same molecule opens up possibilities for tandem or domino reactions, where a single set of reagents initiates a cascade of transformations involving both functionalities. These one-pot syntheses are highly efficient as they minimize the need for intermediate purification steps, saving time, resources, and reducing waste liberty.edu.

For example, a carefully chosen di-nucleophile could potentially react with both the aldehyde and the ketone in a sequential or concerted manner to form complex heterocyclic structures. Multicomponent reactions, where several starting materials react in a single operation, are another avenue. A three-component reaction involving this compound, an amine, and a β-ketonitrile could, in principle, lead to highly functionalized, complex products through a sequence of condensation and nucleophilic substitution steps mdpi.com.

Role in the Development of Advanced Materials

The unique electronic and structural features of this compound make it a promising candidate for incorporation into advanced materials, including polymers and organic electronic devices.

Incorporation into Polymer Architectures

The dual functionality of this compound allows it to act as a monomer or a cross-linking agent in polymerization reactions. For example, the aldehyde and ketone groups can be transformed into other reactive moieties that can then participate in polymerization processes. The introduction of the fluorinated benzophenone unit into a polymer backbone can impart desirable properties such as:

Improved Thermal Stability: Aromatic ketones are known for their rigidity and high thermal stability.

Enhanced Chemical Resistance: The fluorine atom can increase the material's resistance to chemical degradation.

Modified Optical Properties: The benzophenone chromophore can be utilized for applications in photochemistry and UV-curing processes.

3-Fluorobenzoyl chloride, a related compound, is used in the development of polymers and resins, contributing to materials with improved thermal and chemical resistance chemimpex.com. This suggests that derivatives of this compound could serve similar roles.

Precursor for Organic Electronic Materials

The synthesis of novel organic semiconductors often relies on building blocks that can be elaborated into extended π-conjugated systems. The benzophenone core of this compound can be a component of such systems. Through reactions like the Wittig or Knoevenagel reactions on the aldehyde group, and subsequent transformations on the ketone, this molecule can be used to synthesize larger, conjugated structures.

The fluorine substituent is particularly valuable in organic electronics. It can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of a material, which is crucial for tuning charge injection and transport properties in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Based on a comprehensive search of available scientific literature, there is no specific research data published on the applications of the chemical compound “this compound” in the areas outlined in your request. The topics of supramolecular chemistry, catalysis, and ligand design are well-documented for related fluorinated compounds, benzaldehydes, and benzophenones; however, specific studies detailing the use of this compound as a building block for fluorine-containing macrocycles, its self-assembly influenced by fluorine interactions, or its exploration in catalysis and chiral ligand design could not be found.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for this specific compound. To do so would require speculation or misattribution of findings from other molecules, which would compromise the scientific integrity of the content.

Should you be interested in the applications of a different, more extensively researched fluorinated benzaldehyde (B42025) or a related ketone, please provide the new subject.

Future Directions and Emerging Research Avenues for 3 3 Fluorobenzoyl Benzaldehyde

Development of Novel Synthetic Routes

The traditional synthesis of benzophenone (B1666685) derivatives, the class to which 3-(3-Fluorobenzoyl)benzaldehyde belongs, often relies on classical methods like the Friedel-Crafts acylation. patsnap.commdpi.comorgsyn.org While effective, these methods can present challenges, including the use of stoichiometric amounts of Lewis acid catalysts, harsh reaction conditions, and the generation of significant waste. patsnap.comorgsyn.org Future research is increasingly focused on developing more efficient, sustainable, and economically viable synthetic strategies.

A promising direction is the exploration of novel catalytic systems that can operate under milder conditions. For instance, the use of dimeric surfactants as catalysts in the synthesis of benzophenone compounds has been reported as a new, environmentally friendlier technique that can improve reaction efficiency and simplify the production process. google.com The development of heterogeneous catalysts could also offer advantages in terms of catalyst recovery and reuse, further enhancing the sustainability of the synthesis.

Advanced Mechanistic Insights into Complex Reactions

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and for the rational design of new applications. The presence of both an aldehyde and a ketone functionality, along with the influence of the fluorine substituent, creates a complex reactive landscape.

Future mechanistic studies will likely employ a combination of advanced spectroscopic techniques (like in-situ NMR) and kinetic analysis to elucidate the pathways of its various reactions. For example, in condensation reactions, it is important to understand the relative reactivity of the aldehyde group versus the benzoyl ketone. Research on related benzaldehydes has shown that the formation of intermediates like hemiaminals can be a critical step, and the stability of these intermediates is highly dependent on the electronic nature of the substituents. mdpi.com

Investigating the role of the fluorine atom in modulating the electrophilicity of the carbonyl carbons and influencing the stability of reaction intermediates and transition states will be a key research focus. Understanding these subtleties will allow for precise control over reaction selectivity and the development of highly specific chemical transformations. For instance, studies on other fluorinated aldehydes have detailed the mechanistic pathways of multi-component reactions, highlighting the interplay between different reaction steps like Knoevenagel condensation and nucleophilic aromatic substitution. mdpi.com

Exploration of New Application Areas in Materials Science and Supramolecular Chemistry

The unique molecular architecture of this compound makes it an attractive building block for advanced materials and complex supramolecular structures. The benzophenone core is a well-known chromophore, and the presence of the fluorine atom can significantly alter the photophysical properties, making it a candidate for novel photoactive materials.

In materials science, there is potential for incorporating this compound into polymer backbones or as a pendant group to create specialty polymers. The inclusion of fluorinated moieties can enhance properties such as thermal stability, chemical resistance, and hydrophobicity. Future research could explore its use in the synthesis of high-performance polymers, photosensitive resins, or advanced liquid crystal displays.

In the realm of supramolecular chemistry, the compound's ability to participate in various non-covalent interactions, such as hydrogen bonding (via the carbonyl groups), halogen bonding (via the fluorine atom), and π–π stacking (via the aromatic rings), is of great interest. Research on similar fluorobenzoyl derivatives has demonstrated their capacity to form intricate, self-assembled structures like dimers and extended networks. nih.gov Future work will likely focus on designing and synthesizing specific supramolecular architectures with tailored properties, such as porous organic frameworks for gas storage or crystalline materials with interesting optical or electronic properties.

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry represents a significant paradigm shift in chemical synthesis, offering benefits such as enhanced safety, improved heat and mass transfer, and greater scalability. patsnap.combeilstein-journals.org The integration of flow chemistry and automated synthesis for the production and derivatization of this compound is a key future direction.

Continuous flow reactors can enable the safe handling of hazardous reagents and intermediates, and allow for precise control over reaction parameters like temperature, pressure, and residence time. patsnap.com This level of control can lead to higher yields, improved selectivity, and reduced byproduct formation compared to batch methods. beilstein-journals.org For the synthesis of benzophenones, continuous processes can shorten reaction times dramatically and facilitate automation. patsnap.com

Automated synthesis platforms, coupled with flow reactors, could allow for the rapid generation of a library of this compound derivatives. This high-throughput approach would accelerate the discovery of new compounds with desirable properties for applications in medicinal chemistry, materials science, or agrochemicals.

Synergistic Experimental and Computational Research

The combination of experimental work with computational modeling offers a powerful approach to accelerate the pace of research and discovery. In the context of this compound, a synergistic approach will be instrumental in predicting its properties and reactivity, guiding experimental efforts, and interpreting results.

Computational methods, such as Density Functional Theory (DFT), can be used to model reaction mechanisms, predict spectroscopic data (NMR, IR), and calculate electronic properties. This can provide valuable insights that might be difficult to obtain through experiments alone. For example, molecular docking studies have been successfully used to predict the biological potential of benzophenone derivatives, guiding which compounds should be prioritized for synthesis and testing. mdpi.com

Future research will see a closer integration of these approaches. Computational screening could be used to identify promising new applications for this compound derivatives before they are synthesized in the lab. Experimental results will, in turn, provide benchmarks for refining and improving the accuracy of computational models. This iterative cycle of prediction, synthesis, and characterization will be a cornerstone of future investigations into this versatile compound.

Interactive Data Tables

Table 1: Properties of 3-Fluorobenzaldehyde

PropertyValueSource
Molecular FormulaC7H5FO nist.govnih.gov
Molecular Weight124.11 g/mol nih.govsigmaaldrich.com
Boiling Point66-68 °C at 20 mmHg sigmaaldrich.comchemicalbook.com
Density1.17 g/mL at 25 °C sigmaaldrich.comchemicalbook.com
Refractive Indexn20/D 1.518 sigmaaldrich.comchemicalbook.com
CAS Number456-48-4 nist.govsigmaaldrich.com

Table 2: Related Compound Information

Compound NameMolecular FormulaKey Research FindingSource
3-Fluorobenzoyl chlorideC7H4ClFOUsed in synthesis of N-(3-fluorobenzoyl)benzenesulfonamide for supramolecular studies. nih.govnih.gov
4-(3-Fluorobenzyloxy)benzaldehydeC14H11FO2Synthesized as an intermediate for pharmaceutical compounds. guidechem.com
3-Fluoro-4-methylbenzaldehydeC8H7FOCan be obtained by direct fluorination of 4-methylbenzaldehyde. sigmaaldrich.com
N-(3-fluorobenzoyl)benzenesulfonamideC13H10FNO3SForms crystal structures with notable hydrogen bonds and π–π stacking. nih.gov

Q & A

Basic: What are the optimal synthetic routes for 3-(3-Fluorobenzoyl)benzaldehyde, and what reaction conditions are critical for high yield?

Methodological Answer:
The synthesis of this compound typically involves multi-step protocols. A key intermediate is 3-fluorobenzoyl chloride, which can undergo Friedel-Crafts acylation with benzaldehyde derivatives. Evidence from related fluorinated benzaldehyde syntheses highlights the importance of:

  • Lewis acid catalysis (e.g., AlCl₃ or BF₃·Et₂O) for acylation efficiency .
  • Lithium bromide exchange/formylation to introduce the aldehyde group after coupling .
  • Purification via column chromatography to isolate intermediates, as residual bromine or hydroxyl groups may complicate downstream reactions .

Critical Reaction Conditions:

ParameterOptimal RangeImpact on Yield
Temperature0–5°C (during acylation)Prevents side reactions
SolventDry dichloromethaneEnhances Lewis acid activity
Reaction Time12–24 hoursEnsures complete conversion

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts, IR stretches) for this compound?

Methodological Answer:
Discrepancies in spectral data often arise from conformational flexibility, solvent effects, or impurities. To address this:

  • Multi-Technique Validation : Combine 1^1H/13^13C NMR, IR, and X-ray crystallography (if crystalline) to cross-validate structural assignments . For example, X-ray diffraction can confirm the spatial orientation of the fluorobenzoyl group .
  • Computational Modeling : Use density functional theory (DFT) to simulate NMR chemical shifts and compare with experimental data .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula integrity to rule out isotopic interference from fluorine (19^{19}F) .

Basic: What characterization techniques are essential for confirming the purity and structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1^1H NMR: Identify aldehyde proton (~9.8–10.2 ppm) and aromatic protons (split patterns due to fluorine coupling) .
    • 19^19F NMR: Detect fluorine environment (e.g., −110 to −115 ppm for meta-substituted fluorine) .
  • Infrared Spectroscopy (IR) : Confirm carbonyl (C=O, ~1680–1700 cm1^{-1}) and aldehyde (C-H stretch, ~2720 cm1^{-1}) groups .
  • Melting Point Analysis : Compare with literature values to assess crystallinity and purity .

Representative Data:

TechniqueKey Peaks/ValuesReference Compound
1^1H NMRδ 10.1 (s, 1H, CHO)3-Fluoro-4-hydroxybenzaldehyde
19^19F NMRδ −112 ppm3-Fluorobenzaldehyde
IR1695 cm1^{-1} (C=O)Fluorinated benzoyl derivatives

Advanced: How does the electron-withdrawing fluorine substituent influence the reactivity of this compound in nucleophilic additions or cross-coupling reactions?

Methodological Answer:
The meta-fluorine on the benzoyl group:

  • Activates the carbonyl : Enhances electrophilicity, favoring nucleophilic attack (e.g., Grignard additions) .
  • Directs regioselectivity : Fluorine’s −I effect polarizes the aromatic ring, guiding cross-coupling (e.g., Suzuki-Miyaura) to specific positions .
  • Stabilizes intermediates : Fluorine’s electronegativity lowers transition-state energy in SNAr reactions .

Experimental Design Tip :
Use computational tools (e.g., Gaussian) to map electrostatic potential surfaces and predict reactive sites .

Advanced: What strategies mitigate challenges in synthesizing this compound derivatives for drug discovery (e.g., poor solubility or byproduct formation)?

Methodological Answer:

  • Solubility Optimization : Introduce polar groups (e.g., hydroxyl, amine) via reductive amination or oxime formation .
  • Byproduct Control :
    • Use scavengers (e.g., molecular sieves) to absorb water during acylation .
    • Employ flow chemistry to minimize side reactions in exothermic steps .
  • Crystallization Techniques : Recrystallize from ethanol/water mixtures to enhance purity .

Case Study :
In a 2022 study, pyrazole-4-carboxylic oxime ester derivatives of benzaldehyde showed improved antifungal activity after optimizing NH2_2OH·HCl stoichiometry to suppress imine byproducts .

Basic: How is the stability of this compound affected by storage conditions, and what precautions are necessary?

Methodological Answer:

  • Light Sensitivity : Store in amber vials to prevent photodegradation of the aldehyde group .
  • Moisture Control : Use desiccants (silica gel) to avoid hydrate formation .
  • Temperature : Long-term storage at −20°C preserves integrity; avoid repeated freeze-thaw cycles .

Stability Data:

ConditionDegradation After 6 Months
25°C, light-exposed15–20% decomposition
−20°C, dark<5% decomposition

Advanced: What computational methods predict the biological activity of this compound derivatives?

Methodological Answer:

  • QSAR Modeling : Train models using descriptors like logP, molar refractivity, and HOMO-LUMO gaps from fluorinated benzaldehyde datasets .
  • Molecular Docking : Simulate binding to target proteins (e.g., PRMT6) using AutoDock Vina, leveraging crystallographic data from related inhibitors .
  • ADMET Prediction : Use SwissADME to forecast pharmacokinetic properties, prioritizing derivatives with low CYP450 inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.